molecular formula C17H23BrN2O3 B8457549 2-(4-Bromo-2-methyl-phenylcarbamoyl)-pyrrolidine-carboxylic acid tert-butyl ester

2-(4-Bromo-2-methyl-phenylcarbamoyl)-pyrrolidine-carboxylic acid tert-butyl ester

Cat. No.: B8457549
M. Wt: 383.3 g/mol
InChI Key: UMTQNDYEPQWLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-methyl-phenylcarbamoyl)-pyrrolidine-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H23BrN2O3 and its molecular weight is 383.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H23BrN2O3

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 2-[(4-bromo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23BrN2O3/c1-11-10-12(18)7-8-13(11)19-15(21)14-6-5-9-20(14)16(22)23-17(2,3)4/h7-8,10,14H,5-6,9H2,1-4H3,(H,19,21)

InChI Key

UMTQNDYEPQWLND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (2 g, 9.3 mmol) was dissolved in 100 mL dry diethyl ether under Ar, cooled in an ice water bath, added dry pyridine (4.5 mL, 55 mmol) followed by the dropwise addition of oxalyl chloride (2.4 mL, 27 mmol). A precipitate forms immediately. The reaction was stirred vigorously at 0° C. for one hour, then at ambient temperature for one hour. Added 100 mL diethyl ether, filtered off solids washing with diethyl ether. Concentrated the filtrates to an off white oil. Redissolved (0.95 g, 4.0 mmol) oil in 40 mL dry DCM under Ar, cooled to 0° C., added 1.3 mL pyridine followed by 4-bromo-2-methylaniline (0.75 g, 4.0 mmol). The reaction was allowed to warm to ambient temperature, stirred overnight then concentrated. Redissolved in 100 mL EtOAc, washed with 1 N HCl (3×50 mL), brine (100 mL), dried with MgSO4, filtered and concentrated to yield title compound. (1.09 g, 70%) APCI (AP−): 381.0, 383.0 (M−H)−.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
0.95 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
1.3 mL
Type
reactant
Reaction Step Five
Quantity
0.75 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

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